Dimethyl 4-(bromomethyl)isophthalate

Vue d'ensemble

Description

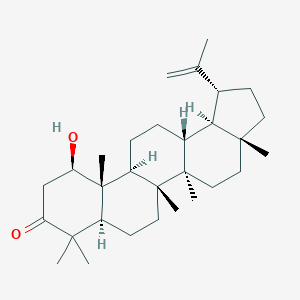

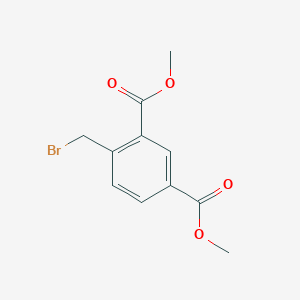

Dimethyl 4-(bromomethyl)isophthalate is a chemical compound with the molecular formula C11H11BrO4 . It contains a total of 27 bonds, including 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 aromatic esters .

Molecular Structure Analysis

The molecular structure of Dimethyl 4-(bromomethyl)isophthalate includes a six-membered aromatic ring and two ester groups . The InChI code for this compound is 1S/C11H11BrO4/c1-15-10(13)7-3-4-8(6-12)9(5-7)11(14)16-2/h3-5H,6H2,1-2H3 .Physical And Chemical Properties Analysis

Dimethyl 4-(bromomethyl)isophthalate is a solid or liquid compound . It has a molecular weight of 287.11 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature.Applications De Recherche Scientifique

Chemical Synthesis

Dimethyl 4-(bromomethyl)isophthalate is used in chemical synthesis . It can be used as a reagent or building block in the synthesis of more complex molecules. The bromomethyl group can undergo various reactions, such as substitution reactions, to form new bonds and create new compounds .

Material Science

In material science, this compound can be used in the production of polymers . The ester groups in the molecule can participate in polymerization reactions, leading to the formation of polyesters .

Chromatography

Dimethyl 4-(bromomethyl)isophthalate can be used in chromatography, a method used to separate mixtures . The compound can be used as a stationary phase or as a component of the mobile phase .

Environmental Science

This compound has been studied in the context of environmental science . Specifically, a yeast strain, Trichosporon DMI-5-1, has been found to degrade dimethyl phthalate esters (DMPEs), including dimethyl 4-(bromomethyl)isophthalate . This could have implications for the bioremediation of environments contaminated with these types of compounds .

Plasticizers

Dimethyl 4-(bromomethyl)isophthalate belongs to the family of phthalate esters (PAEs), which are mainly used as plasticizers and additives to provide flexibility and workability in plastic products .

Dyeing Properties

Dimethyl isophthalate (DMI), one of the isomers of DMPEs, is mainly used to synthesize sodium dimethyl isophthalate-5-sulfonate to improve the dyeing properties of polyesters .

Mécanisme D'action

Biochemical Pathways

It’s worth noting that similar compounds, such as phthalates, have been shown to disrupt various biochemical pathways .

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption and is a potential inhibitor of cyp1a2 and cyp2c19 . These properties could impact the bioavailability of the compound.

Action Environment

It’s worth noting that the compound should be stored in an inert atmosphere at 2-8°c .

Safety and Hazards

Dimethyl 4-(bromomethyl)isophthalate is classified as a dangerous compound. It has been assigned the signal word “Danger” and is associated with hazard statements H301, H311, H331, and H341 . Precautionary measures include avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .

Propriétés

IUPAC Name |

dimethyl 4-(bromomethyl)benzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO4/c1-15-10(13)7-3-4-8(6-12)9(5-7)11(14)16-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRZBUXUDASAAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)CBr)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50565437 | |

| Record name | Dimethyl 4-(bromomethyl)benzene-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 4-(bromomethyl)isophthalate | |

CAS RN |

16281-94-0 | |

| Record name | Dimethyl 4-(bromomethyl)benzene-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

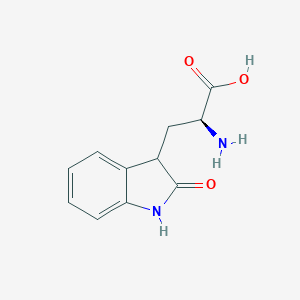

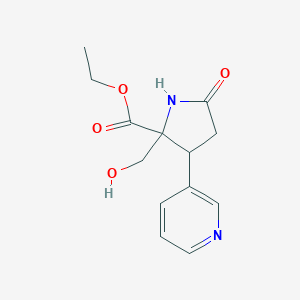

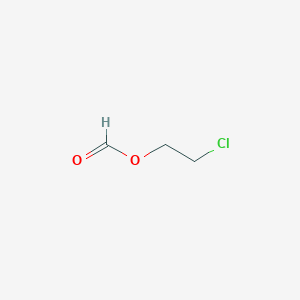

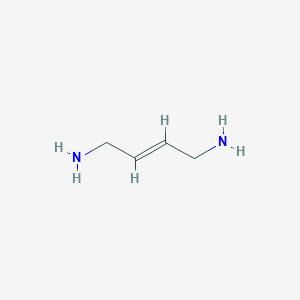

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.